molecular formula C18H20N2O4 B4948901 N'-(2-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide

N'-(2-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide

Cat. No.: B4948901
M. Wt: 328.4 g/mol
InChI Key: VRJJDZBLQXRQDE-UHFFFAOYSA-N
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Description

N’-(2-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide typically involves the reaction of 2-ethoxyaniline with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides or other derivatives.

    Reduction: Reduction reactions can convert the oxamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]acetamide
  • N’-(2-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]formamide
  • N’-(2-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]benzamide

Uniqueness

N’-(2-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide is unique due to its specific substitution pattern on the aromatic rings and the presence of the oxamide group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-24-16-11-7-5-9-14(16)20-18(22)17(21)19-12-13-8-4-6-10-15(13)23-2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJJDZBLQXRQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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